Cyclopropane-carbonyl Chloride-d5
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Overview
Description
Cyclopropane-carbonyl Chloride-d5 is a deuterium-labeled compound, specifically a derivative of cyclopropanecarboxylic acid chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the cyclopropane ring. The molecular formula for this compound is C4D5ClO . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane-carbonyl Chloride-d5 can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+SOCl2→Cyclopropane-1-carbonyl chloride+SO2+HCl
In the case of deuterium-labeled cyclopropane-1-carbonyl chloride, deuterated reagents are used to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane-carbonyl Chloride-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropanecarboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Amides, esters, and thioesters.
Reduction: Cyclopropanemethanol.
Oxidation: Cyclopropanecarboxylic acid.
Scientific Research Applications
Cyclopropane-carbonyl Chloride-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Cyclopropane-carbonyl Chloride-d5 involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Cyclopropane-carbonyl Chloride-d5 can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid chloride: The non-deuterated analog of this compound.
Cyclobutanecarbonyl chloride: A similar compound with a four-membered ring instead of a three-membered ring.
Cyclohexanecarbonyl chloride: A similar compound with a six-membered ring.
Uniqueness
The uniqueness of this compound lies in the presence of deuterium atoms, which can affect the compound’s physical and chemical properties. Deuterium substitution can lead to differences in reaction kinetics, stability, and metabolic pathways compared to non-deuterated analogs .
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and reactivity. Its applications span various fields, including chemistry, biology, medicine, and industry. The presence of deuterium atoms adds to its uniqueness, making it an important tool in the study of chemical reactions and the development of new materials and drugs.
Properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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